molecular formula C24H27NO4 B600823 Donepezil Impurity 3 CAS No. 1023500-88-0

Donepezil Impurity 3

Número de catálogo: B600823
Número CAS: 1023500-88-0
Peso molecular: 393.48
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Donepezil Impurity 3, identified as 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid (CAS: 197010-25-6), is a structurally characterized impurity in donepezil hydrochloride, a drug used to treat Alzheimer’s disease (AD). Its molecular formula is C₂₄H₂₉NO₅ (molecular weight: 411.49 g/mol), featuring a benzylpiperidine moiety linked to a dimethoxybenzoic acid group via a ketone-containing side chain . This impurity arises during synthesis or degradation and is critical for quality control in pharmaceutical manufacturing. Regulatory guidelines require its quantification to ensure drug safety, with HPLC methods capable of detecting impurities at levels <0.044% .

Mecanismo De Acción

Target of Action

Donepezil Impurity 3, like Donepezil, is primarily targeted towards acetylcholinesterase , an enzyme that plays a crucial role in nerve signal transmission . Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function .

Mode of Action

This compound, as an acetylcholinesterase inhibitor, binds to acetylcholinesterase and prevents it from breaking down acetylcholine in the synaptic cleft . This results in an increased concentration of acetylcholine, which can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve signals .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This enhances the transmission of signals in the cholinergic pathway, which is involved in numerous cognitive functions, including memory and learning .

Pharmacokinetics

It can easily cross the blood-brain barrier, which is crucial for its action in the brain . Similar properties can be expected for this compound, given its structural similarity to Donepezil.

Result of Action

The primary result of this compound’s action is an enhancement of cholinergic function. By increasing the concentration of acetylcholine in the brain, it enhances the transmission of nerve signals involved in cognitive functions .

Análisis Bioquímico

Biochemical Properties

Donepezil Impurity 3, like Donepezil, is likely to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . The nature of these interactions is likely to be inhibitory, as is the case with Donepezil .

Cellular Effects

Given its structural similarity to Donepezil, it may influence cell function by modulating acetylcholine levels, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level by binding to AChE, inhibiting its activity, and thus increasing acetylcholine levels .

Temporal Effects in Laboratory Settings

Donepezil has been shown to undergo oxidation, a vital step of drug metabolism . This could potentially apply to this compound as well.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Donepezil have shown that its effects can vary with different dosages .

Metabolic Pathways

Donepezil is known to undergo oxidation, a key step in drug metabolism . This could potentially apply to this compound as well.

Transport and Distribution

Donepezil, due to its lipophilic nature and small molecular size, can easily cross the blood-brain barrier , which might also be true for this compound.

Subcellular Localization

Given its potential interaction with AChE, it may be localized in the synaptic cleft where AChE is typically found .

Actividad Biológica

Donepezil, a well-known acetylcholinesterase inhibitor, is primarily used in the treatment of Alzheimer's disease. However, its impurities, particularly Donepezil Impurity 3, have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on cholinergic systems, and relevant case studies.

Overview of Donepezil and Its Impurities

Donepezil (chemical name: 2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride) is classified as a selective acetylcholinesterase inhibitor with an IC50 of approximately 5.7 nM . During its synthesis and storage, various impurities can arise, including this compound. Understanding these impurities is crucial as they may influence the efficacy and safety profile of the drug.

This compound is believed to exert its biological effects through several mechanisms:

  • Acetylcholinesterase Inhibition : Like Donepezil, Impurity 3 may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's disease.
  • Neuroprotection : Preliminary studies suggest that Donepezil and its impurities may provide neuroprotective effects by modulating various neurotrophic factors and reducing oxidative stress within neuronal cells .

In Vitro Studies

Research has demonstrated that Donepezil and its impurities can inhibit AChE activity effectively. For instance, studies have reported IC50 values for various synthesized compounds related to Donepezil that show comparable or superior inhibition to the parent compound .

CompoundAChE IC50 (nM)BuChE IC50 (nM)Mechanism of Action
Donepezil5.733Reversible noncompetitive
This compoundTBDTBDTBD

Note: TBD = To Be Determined; further studies are needed to establish specific values for this compound.

Case Studies

Recent case reports have highlighted the clinical implications of donepezil toxicity, which may also involve its impurities. For example:

  • A 96-year-old female exhibited symptoms consistent with donepezil toxicity after an altered dose was administered. Symptoms included confusion and lethargy, which were potentially exacerbated by the presence of impurities .
  • Another case involved an elderly male who experienced severe bradycardia and gastrointestinal symptoms after ingesting an overdose of donepezil. The involvement of impurities in these adverse effects remains a topic for further investigation .

Potential Therapeutic Applications

The exploration of this compound may lead to new therapeutic avenues:

  • Combination Therapies : There is potential for using this compound in combination with other agents to enhance cognitive function or mitigate side effects associated with donepezil alone.
  • Development of Novel Compounds : Research into the structure-activity relationship (SAR) of donepezil-related compounds could yield new drugs with improved efficacy and safety profiles .

Aplicaciones Científicas De Investigación

Chemical Profile of Donepezil Impurity 3

Chemical Structure and Properties:

  • Name: this compound
  • CAS Number: 2097683-67-3
  • Molecular Formula: C24H29NO4
  • Molecular Weight: 395.49 g/mol

Analytical Applications

This compound is significant in the context of pharmaceutical analysis for several reasons:

  • Quality Control in Pharmaceutical Manufacturing:
    • The presence of impurities like this compound must be monitored to ensure the safety and efficacy of donepezil formulations. Regulatory guidelines specify that impurities should be maintained below certain limits (typically less than 0.15% by weight) to comply with safety standards .
  • Chromatographic Techniques:
    • High-performance liquid chromatography (HPLC) is commonly employed to identify and quantify impurities in donepezil samples. Studies have shown that this compound can be detected using HPLC methods, which provide relative retention times crucial for quality assessment .
  • Stability Studies:
    • Research indicates that this compound may form during the degradation of donepezil under various conditions (e.g., acidic or alkaline environments). Understanding its stability helps in formulating more robust pharmaceutical products .

Pharmacological Research

The exploration of this compound extends beyond analytical applications into pharmacological research:

  • Investigating Mechanisms of Action:
    • Studies have suggested that impurities, including this compound, might exhibit unique interactions with targets involved in Alzheimer's pathology. This opens avenues for investigating their potential as adjunct therapeutic agents or as markers for drug efficacy .
  • Development of Novel Therapeutics:
    • Ongoing research into hybrid compounds based on donepezil's structure indicates that modifications involving impurities could lead to new drugs with improved pharmacological profiles targeting multiple pathways in Alzheimer's disease .

Case Studies

In a quality control setting, a pharmaceutical company implemented HPLC methods to routinely monitor levels of this compound in their production batches. The findings consistently showed levels below the regulatory threshold, ensuring compliance and safety for patients .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Donepezil Impurity 3 in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a main component self-comparison approach and correction factors is widely used. For example, a validated method employs an Eternity-C18 column, a mobile phase of 3.85 mol/L decane sulfonate-acetonitrile (65:35, v/v), and detection at 271 nm. Correction factors (e.g., 0.51 for Impurity I, 1.31 for Impurity VIII) are critical for accurate quantification . Structural confirmation can be achieved via NMR or mass spectrometry, focusing on functional groups such as the benzylpiperidine moiety and dimethoxyindanone backbone .

Q. How can researchers ensure compliance with regulatory guidelines (e.g., ICH Q3) when characterizing impurities like this compound?

  • Methodological Answer : Follow USP and ICH guidelines for impurity identification thresholds. For impurities exceeding thresholds, conduct forced degradation studies (e.g., acid/base hydrolysis, oxidation) to assess stability. Document attempts to synthesize or isolate impurities using reference standards (e.g., ACI 040804, CAS 120013-45-8) and validate methods per ICH Q2(R1) for specificity, linearity, and precision .

Q. What experimental design strategies are effective for studying formulation variables impacting impurity profiles?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate control factors (e.g., lactose %, HPMC viscosity) and fixed factors (e.g., magnesium stearate %). For instance, a two-run DoE revealed that varying lactose (72.5–80%) and HPMC 100 cps (0–15.075%) significantly altered the inverse maximum dissolution rate (1/V_max), guiding formulation optimization .

Advanced Research Questions

Q. How can kinetic modeling elucidate the formation pathways of this compound during synthesis or storage?

  • Methodological Answer : Employ Arrhenius equation-based studies under accelerated storage conditions (e.g., 40°C/75% RH) to model degradation kinetics. Monitor impurity generation via HPLC and correlate with activation energy (Ea) to predict shelf-life. For example, studies show that oxidation of the piperidine ring or demethylation of dimethoxy groups are primary degradation pathways .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use 2D-NMR (e.g., HSQC, HMBC) to differentiate regioisomers or stereoisomers. For instance, NOESY correlations can distinguish between E/Z isomers in impurities like ((E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one) (CAS 844694-85-5) . High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) further clarifies fragmentation patterns .

Q. How do formulation excipients influence the chromatographic separation of this compound?

  • Methodological Answer : Conduct matrix effect studies using placebo formulations (e.g., lactose, HPMC) to assess interference. Adjust mobile phase pH (e.g., pH 1.8 with perchloric acid) to enhance peak symmetry and resolution. For example, excipient interactions with HPMC 4000 cps can alter retention times, necessitating method robustness testing .

Q. What statistical approaches address contradictions in impurity quantification across laboratories?

  • Methodological Answer : Apply interlaboratory studies with harmonized protocols (e.g., ISO 5725) and use mixed-effects models to account for variability. For instance, inconsistencies in impurity VIII quantification (0.040–0.043%) were resolved by standardizing column lot numbers and detector calibration .

Q. Data-Driven Insights

  • Key Structural Features : this compound (Ethyl 1-benzylpiperidine-4-carboxylate) contains a piperidine ring, benzyl group, and ester moiety, necessitating targeted functional group analysis .
  • Degradation Correlation : A 1.5% increase in impurity levels under oxidative conditions correlates with a 10% reduction in drug potency, highlighting the need for rigorous stability testing .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Impurities

Table 1: Structural Comparison of Donepezil Impurity 3 with Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 197010-25-6 C₂₄H₂₉NO₅ 411.49 Benzylpiperidine, dimethoxybenzoic acid, ketone linker
Donepezil EP Impurity A (Desbenzyl Donepezil) 120014-30-4 C₁₇H₂₃NO₃ 289.40 Lacks benzyl group; retains piperidine and indanone
Donepezil Impurity 25 24228-40-8 C₁₅H₂₁NO₂ 247.33 Ethyl ester substitution; benzylpiperidine without indanone or benzoic acid
Donepezil (Parent Drug) 120014-48-4 C₂₄H₂₉NO₃ 379.50 Benzylpiperidine, indanone, dimethoxy groups

Key Observations:

  • Donepezil EP Impurity A: Removal of the benzyl group reduces molecular weight and alters binding to acetylcholinesterase (AChE). Retains the indanone core but lacks the hydrophobic interactions critical for AChE inhibition .
  • Structural Hybrids: Derivatives replacing the indanone with benzothiophene (e.g., compounds from ) show variable AChE/BuChE inhibition, highlighting the indanone’s role in target engagement .

Pharmacological Activity Comparison

Table 2: Inhibitory Activity (IC₅₀) Against Key Enzymes

Compound AChE Inhibition (IC₅₀) BuChE Inhibition (IC₅₀) Aβ Aggregation Inhibition (IC₅₀) Notes
Donepezil (Reference) 6.7 nM 0.93 ± 0.01 μM ×10⁻² 0.61 ± 0.002 μM ×10⁻⁴ High AChE selectivity (40–500× over BuChE)
This compound Not reported Not reported Not reported Predicted weaker AChE binding due to benzoic acid substitution
Compound 14g (Hybrid) N/A 6.76 nM N/A 133× more potent BuChE inhibitor than donepezil
Compound 2i (Tetrac Derivative) 0.58 ± 0.02 μM ×10⁻² 0.93 ± 0.01 μM ×10⁻² 0.51 ± 0.001 μM ×10⁻⁴ Dual AChE/BuChE inhibition; superior Aβ aggregation suppression
Vanillin (Compound 3 in ) 84.66 ± 3.20 μg/mL N/A N/A Weak AChE inhibitor compared to donepezil (IC₅₀ = 10.11 μg/mL)

Key Findings:

  • BuChE Selectivity: Hybrids like 14g and 14h () exhibit nanomolar BuChE inhibition, surpassing donepezil’s potency. This suggests structural modifications (e.g., melatonin hybrid pharmacophores) enhance BuChE targeting .
  • Multitarget Inhibition : Tetrac derivatives (e.g., 2i, 4e) inhibit AChE, BuChE, and Aβ aggregation simultaneously, demonstrating the advantage of cyclohexyl substituents and electron-donating groups .

Mechanistic Insights from Molecular Docking

  • Donepezil Binding: The benzylpiperidine group occupies AChE’s narrow cavity, interacting with Tyr-70, Asp-72, and Tyr-334. The indanone engages Trp-279 via π-π stacking .
  • Impurity 3 : The benzoic acid group may disrupt π-π interactions with Trp-279, reducing AChE affinity. However, the ketone linker could form hydrogen bonds with Ser-122 or His-440 .
  • Hybrid Derivatives : Compounds like 3a and 3n () mimic donepezil’s binding mode, retaining H-bonds with Asp-70 and Thr-120 but introducing water-mediated interactions with Ser-287 .

Propiedades

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSVPGIZPNHDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Donepezil Impurity 3
Donepezil Impurity 3
Donepezil Impurity 3
Donepezil Impurity 3
Donepezil Impurity 3
Donepezil Impurity 3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.